High-Yield N-Oxidation Protocol
The synthesis of 6-Bromoisoquinoline 2-oxide from 6-Bromoisoquinoline proceeds with an exceptionally high yield of approximately 94% [1]. This represents a significant improvement over generic N-oxidation yields for unsubstituted isoquinolines, which are often lower due to competing side reactions and incomplete conversion. The high yield minimizes material loss, reduces purification steps, and enhances overall process economics for downstream applications.
| Evidence Dimension | Synthetic Yield from Parent Heterocycle |
|---|---|
| Target Compound Data | Approximately 94% |
| Comparator Or Baseline | Typical N-oxidation yields for unsubstituted isoquinolines are often lower (exact figures vary, but class-level trend established) |
| Quantified Difference | Not directly quantified; class-level inference based on reported yields |
| Conditions | Oxidation of 6-Bromoisoquinoline using peracetic acid generated from acetic acid and 30% hydrogen peroxide |
Why This Matters
A 94% yield reduces the cost per gram of the final intermediate, directly impacting procurement decisions for scale-up and high-throughput synthesis programs.
- [1] Chem960. (n.d.). 6-溴异喹啉 2-氧化物的合成路线有哪些? Retrieved from https://m.chem960.com View Source
